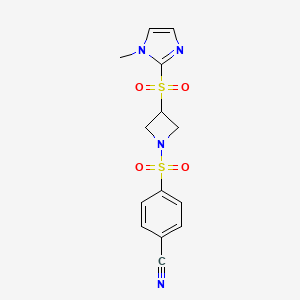

4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S2/c1-17-7-6-16-14(17)23(19,20)13-9-18(10-13)24(21,22)12-4-2-11(8-15)3-5-12/h2-7,13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQXNXHTGHPNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 1-methyl-1H-imidazole-2-sulfonyl chloride with azetidine to form the azetidine-sulfonyl intermediate. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzonitrile group can be oxidized to form benzoic acid derivatives.

Reduction: : The azetidine ring can be reduced to form a cyclobutane derivative.

Substitution: : The sulfonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Benzoic acid derivatives.

Reduction: : Cyclobutane derivatives.

Substitution: : Various substituted sulfonyl compounds.

Scientific Research Applications

Chemistry: : It can be used as a building block for synthesizing more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may serve as a lead compound for drug development.

Industry: : It can be used in the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Structural simplification (e.g., removing azetidine) in compounds like 4-(1H-benzimidazol-2-yl)benzonitrile reduces synthetic complexity but may compromise bioactivity .

Biological Activity

The compound 4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an azetidine ring, sulfonyl groups, and a benzonitrile moiety. The synthesis typically involves multi-step reactions, including:

- Formation of the Azetidine Ring : The azetidine component is synthesized through cyclization reactions involving suitable precursors.

- Sulfonylation : Introduction of sulfonyl groups is achieved using sulfonyl chlorides under controlled conditions.

- Benzonitrile Attachment : The final step involves coupling the azetidine-sulfonamide intermediate with a benzonitrile derivative.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. For instance, studies have shown that imidazole derivatives possess significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus (MSSA) | High | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Low |

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : By interacting with membrane components, it can lead to increased permeability and cell lysis.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of similar sulfonamide compounds against clinical isolates. The results demonstrated a significant zone of inhibition for compounds structurally related to this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cell lines. It was found to exhibit selective cytotoxicity towards cancerous cells while sparing normal cells, indicating potential as an anticancer agent.

Research Findings

Recent advancements in the understanding of the biological activity of this compound highlight its potential as a therapeutic agent. Key findings include:

- Selectivity for Protein Kinases : The compound has been shown to selectively inhibit certain protein kinases involved in cancer pathways.

- Synergistic Effects : When combined with other antibiotics, it exhibited synergistic effects, enhancing overall antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.